Ethyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate

Organic Synthesis Protecting Group Chemistry β-Amino Acid Synthesis

Researchers requiring a conformationally constrained β-amino acid with independent amine/carboxyl reactivity face multi-step protection tangles. This Boc-ethyl ester cyclobutane eliminates extra synthetic steps. • Orthogonal Boc (acid-labile) & ethyl ester (base-labile) groups enable sequential deprotection-LiOH/THF/H₂O for C-terminal coupling, then TFA/DCM for N-terminal extension-streamlining β-peptide and PROTAC linker assembly. • 90% yield in the key Boc-protection step underpins scalable, cost-effective kilogram-scale supply. • Dual liquid-solid physical form supports both automated liquid handlers and gravimetric solid dispensing, reducing solvent use in high-throughput workflows.

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
Cat. No. B13084743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate
Molecular FormulaC12H21NO4
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO4/c1-5-16-10(14)8-6-9(7-8)13-11(15)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15)
InChIKeyXKHOHMXSBJQHCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protected Cyclobutane β-Amino Acid Building Block


Ethyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate (CAS 946152-71-2) is a cyclobutane-based β-amino acid derivative featuring a tert-butyloxycarbonyl (Boc)-protected amine at the 3-position and an ethyl ester at the 1-position. With a molecular weight of 243.30 g/mol and a standard purity of ≥97% , this compound serves as a conformationally constrained intermediate in medicinal chemistry and peptide synthesis. The trans-configuration (CAS 1622903-54-1) is the predominant stereochemical form, offering a defined spatial arrangement of functional groups critical for downstream applications .

Building Block Conformationally constrained cyclobutane β-amino acid derivative
Protection Orthogonal Boc (acid-labile) and ethyl ester (base-labile) for sequential deprotection
Stereochemistry Predominantly trans-configuration for defined spatial arrangement

Why Generic Ester or Protecting Group Substitution Fails


While several 3-amino-cyclobutanecarboxylate analogs exist (methyl ester, tert-butyl ester, free acid, or alternative N-protecting groups), they lack the orthogonal protection profile of the target compound. The Boc group is acid-labile, while the ethyl ester is base-labile, enabling sequential deprotection strategies that are impossible with mono-protected or mismatched analogs. Direct substitution with the methyl ester increases susceptibility to premature hydrolysis, while the tert-butyl ester introduces steric hindrance that reduces coupling efficiency. The unprotected amino analog (CAS 74307-73-6) requires additional protection steps, increasing synthetic step count and reducing overall yield . These differences directly impact yield, purity, and scalability in multi-step syntheses.

Methyl ester analog
Higher reactivity may increase premature hydrolysis during synthesis, reducing yield consistency
Tert-butyl ester analog
Steric bulk can lower coupling efficiency in peptide assembly, affecting sequence fidelity
Unprotected amino analog
Requires additional protection steps, adding synthetic steps and potentially lowering overall yield

Quantitative Evidence vs. Closest Analogs


Boc Protection Yield Advantage Over Methyl Ester

In the synthesis of the target compound from ethyl 3-aminocyclobutanecarboxylate (CAS 74307-73-6) using Boc₂O, a yield of 90% was achieved under mild conditions (EtOH, RT, 24 h) . In contrast, analogous Boc protection of methyl 3-aminocyclobutanecarboxylate typically yields 65–80% under comparable conditions, attributed to the higher reactivity of the methyl ester towards competing side reactions [1]. This 10–25% yield advantage reduces raw material costs and purification burden in scale-up.

Boc Protection Yield
Reported
90% yield vs 65–80% for methyl ester analog (10–25 pp higher)
Supports lower cost per gram in scale-up
Cross-study comparison; conditions may vary
Organic Synthesis Protecting Group Chemistry β-Amino Acid Synthesis

Orthogonal Deprotection Without Boc Loss

The target compound's ethyl ester can be selectively hydrolyzed to the corresponding acid (CAS 946152-72-3) using LiOH in THF/H₂O without affecting the Boc group, as demonstrated in the synthesis of 3-(Boc-amino)cyclobutanecarboxylic acid . In contrast, the methyl ester analog requires more forcing conditions (NaOH 10N, 120°C, microwave) for complete hydrolysis, risking partial Boc cleavage and reducing selectivity [1]. This orthogonal stability is absent in the free acid form, which lacks the ester protecting handle entirely.

Orthogonal Deprotection
Class-level
Ethyl ester cleaved with LiOH/THF/H₂O at RT without Boc loss; methyl ester requires NaOH 10N at 120°C, risking Boc cleavage
Orthogonal stability reduces protection/deprotection cycles
Class-level inference; validate in target workflow
Orthogonal Protection Peptide Synthesis Selective Deprotection

Dual Physical Form for Flexible Handling

The target compound is obtained as a colorless liquid that solidifies upon standing, enabling both liquid transfer and solid weighing options . The methyl ester analog (trans-methyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate) is described as a white to yellow solid with a higher melting range, potentially complicating dissolution and transfer in automated synthesis platforms [1]. This physical form duality provides operational flexibility not available with strictly solid or strictly liquid analogs.

Dual Physical Form
Reported
Colorless liquid that solidifies upon standing; methyl ester analog is a white to yellow solid
Supports liquid transfer and solid weighing flexibility
Reported physical property; lot-dependent
Physical Properties Solid Handling Weighing Accuracy

pKa and logP Differentiation for Drug Design

The target compound has a predicted pKa of 12.08±0.40 and a predicted logP of ~1.5–2.0 (estimated from structural analogs), compared to the free acid analog (pKa ~4.5 for carboxylic acid, logP ~0.5) and the unprotected amino ester (pKa ~10.23 for amine, logP ~1.0) . The higher pKa of the Boc-carbamate nitrogen indicates it remains neutral under physiological pH, while the ethyl ester enhances membrane permeability relative to the charged carboxylate. These differences are critical for applications where passive diffusion or specific protonation states are required.

Predicted pKa & logP
Data to verify
pKa ~12.08 (carbamate NH), logP ~1.5–2.0 vs free acid pKa ~4.5, logP ~0.5
Neutral at physiological pH supports permeability assays
Predicted values; experimental confirmation recommended
Physicochemical Properties Drug-Likeness Permeability

PROTAC Linker Precursor Utility

The corresponding acid (3-(Boc-amino)cyclobutanecarboxylic acid, CAS 946152-72-3) is a validated PROTAC linker used in the synthesis of bifunctional degraders . The target ethyl ester serves as a stable, protected precursor that can be hydrolyzed on-demand to the free acid for linker conjugation. In contrast, the methyl ester analog requires harsher hydrolysis conditions that risk racemization or Boc loss, while the tert-butyl ester is too hindered for efficient coupling . This positions the ethyl ester as the optimal balance of stability and reactivity for PROTAC linker synthesis.

PROTAC Linker Precursor
Data to verify
Ethyl ester enables mild hydrolysis to free acid for linker conjugation; methyl/tert-butyl esters less suitable
Orthogonal protection supports PROTAC linker synthesis
Class-level inference; verify linker compatibility
PROTAC Linkers Targeted Protein Degradation Bifunctional Molecules

Recommended Application Scenarios


Sequential Deprotection for Constrained β-Peptides

When synthesizing β-peptides with cyclobutane constraints, the orthogonal Boc/ethyl ester protection allows chemists to first remove the ethyl ester under basic conditions (LiOH/THF/H₂O) for C-terminal coupling, then cleave the Boc group under acidic conditions (TFA/DCM) for N-terminal extension. This sequential approach avoids the protection/deprotection tangles inherent in single-protecting-group analogs. The 90% yield in the initial Boc protection step further ensures economical scale-up.

PROTAC Linker Library Synthesis

For PROTAC linker optimization, the ethyl ester serves as a stable storage form that can be converted to the free carboxylic acid under mild, selective conditions. This enables parallel synthesis of linker libraries without premature acid reactivity. The validated PROTAC linker utility of the corresponding acid confirms the downstream applicability of this precursor strategy.

Automated Synthesis with Dual-Mode Handling

The compound's ability to exist as both a liquid and a solid (solidifying upon standing) makes it compatible with both liquid-handling robots and solid-dispensing systems. This dual-mode handling reduces the need for solvent dilution steps and improves weighing accuracy in high-throughput experimentation environments.

Design of Cell-Permeable Building Blocks

With a predicted pKa of 12.08 for the carbamate NH and an estimated logP of 1.5–2.0 , the compound remains uncharged at physiological pH, facilitating passive membrane permeability. This contrasts with the free acid analog (ionized at pH 7.4, logP ~0.5) and makes the ethyl ester the preferred choice for designing cell-permeable probes or prodrugs.

Application
Selection Property
Validation Focus
Constrained β-peptide synthesis
Orthogonal Boc/ethyl ester deprotection
Sequential deprotection efficiency
PROTAC linker library synthesis
Mild precursor conversion to acid
Linker conjugation yield and purity
Automated synthesis workflows
Liquid-solid dual form
Weighing accuracy and transfer compatibility
Cell-permeable building block design
Neutral charge at physiological pH, moderate lipophilicity
Passive membrane permeability assays
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